1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a 2,4-dimethoxyphenyl group and a hydroxytetrahydrofuran ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the 2,4-Dimethoxyphenyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base.
Reduction and Protection: The Schiff base is then reduced to the corresponding amine, followed by protection of the amine group to prevent unwanted side reactions.
Formation of the Hydroxytetrahydrofuran Intermediate: This step involves the synthesis of the hydroxytetrahydrofuran ring through a series of reactions, including cyclization and hydroxylation.
Coupling Reaction: The protected amine and hydroxytetrahydrofuran intermediates are then coupled under appropriate conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea moiety can be reduced under specific conditions to form amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of amines from the urea moiety.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(hydroxymethyl)urea: Lacks the tetrahydrofuran ring, resulting in different chemical and biological properties.
1-(2,4-Dimethoxyphenyl)-3-(tetrahydrofuran-3-yl)methylurea: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of both the hydroxytetrahydrofuran ring and the urea moiety, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-10-3-4-11(12(7-10)20-2)16-13(17)15-8-14(18)5-6-21-9-14/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKVPBULLFPYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CCOC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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